(2-CHLORO-4-FLUOROPHENYL)(2-METHYLPIPERIDINO)METHANONE
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Overview
Description
(2-Chloro-4-fluorophenyl)(2-methylpiperidino)methanone is a chemical compound with the molecular formula C13H15ClFNO It is characterized by the presence of a chloro and fluoro substituent on a phenyl ring, which is further connected to a methanone group bonded to a 2-methylpiperidino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-chloro-4-fluorophenyl)(2-methylpiperidino)methanone typically involves the reaction of 2-chloro-4-fluorobenzoyl chloride with 2-methylpiperidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process .
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-4-fluorophenyl)(2-methylpiperidino)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(2-Chloro-4-fluorophenyl)(2-methylpiperidino)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-chloro-4-fluorophenyl)(2-methylpiperidino)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
- (2-Chloro-4-fluorophenyl)(4-methylpiperazin-1-yl)methanone
- (2-Chloro-4-fluorophenyl)(2-methyl-1-piperidinyl)methanone
- 2-Chloro-4-fluorobenzophenone
Uniqueness
(2-Chloro-4-fluorophenyl)(2-methylpiperidino)methanone is unique due to its specific substitution pattern on the phenyl ring and the presence of a 2-methylpiperidino group. This structural uniqueness can lead to distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
(2-chloro-4-fluorophenyl)-(2-methylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClFNO/c1-9-4-2-3-7-16(9)13(17)11-6-5-10(15)8-12(11)14/h5-6,8-9H,2-4,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URGNOOSUAIPRCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=C(C=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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